![molecular formula C15H16N2S B13843301 6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)
6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a pyrrolo[2,3-d][1,3]thiazole core structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-propan-2-ylbenzylamine with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the thiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir.
Pyrrole Derivatives: Compounds with pyrrole rings, such as pyrrole-2-carboxylic acid and pyrrole-2-carbaldehyde.
Uniqueness
6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific combination of a pyrrolo[2,3-d][1,3]thiazole core with a 4-propan-2-ylphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H16N2S |
|---|---|
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C15H16N2S/c1-10(2)12-5-3-11(4-6-12)7-13-8-16-15-14(13)18-9-17-15/h3-6,8-10,16H,7H2,1-2H3 |
Clé InChI |
UTXFRBQSLHQNJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CC2=CNC3=C2SC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
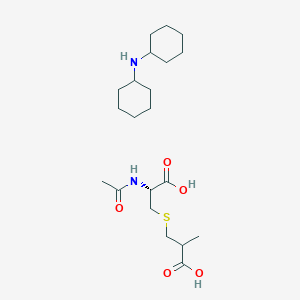



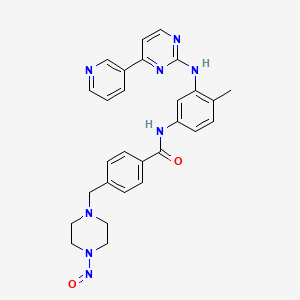
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
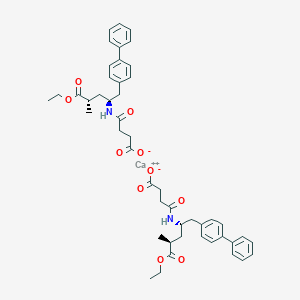
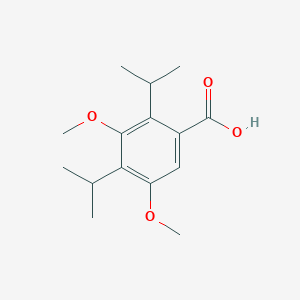
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
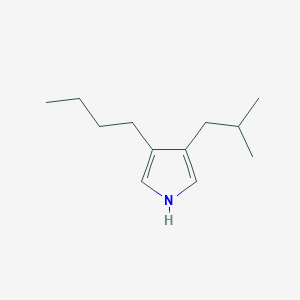
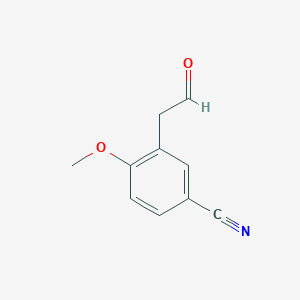
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
